3,5,5-Trimethylimidazolidine-2,4-dione

Catalog No.
S3310215
CAS No.
6345-19-3
M.F
C6H10N2O2
M. Wt
142.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5,5-Trimethylimidazolidine-2,4-dione

CAS Number

6345-19-3

Product Name

3,5,5-Trimethylimidazolidine-2,4-dione

IUPAC Name

3,5,5-trimethylimidazolidine-2,4-dione

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

InChI

InChI=1S/C6H10N2O2/c1-6(2)4(9)8(3)5(10)7-6/h1-3H3,(H,7,10)

InChI Key

PFMQQZWCUJLKPU-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=O)N1)C)C

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C)C
  • Potential applications based on structure: The presence of a dimedhydantoin ring structure suggests possible research areas like nucleophilic substitution reactions or studies on its behavior as a heterocyclic compound. However, no conclusive data exists to confirm these possibilities.
  • Search for existing research: Scientific databases like PubChem [] and GSRS [] list the compound but do not mention any specific research applications.

3,5,5-Trimethylimidazolidine-2,4-dione is a nitrogen-containing heterocyclic compound belonging to the class of imidazolidinones. Its molecular formula is C6H10N2O2C_6H_{10}N_2O_2 and it features a five-membered ring structure with two carbonyl groups at positions 2 and 4, and three methyl substituents at position 5. This compound is known for its role in various

The exact mechanism of action of trimethadione as an anticonvulsant is not fully understood. However, research suggests it might act by inhibiting certain types of voltage-gated calcium channels in the brain, thereby affecting neuronal excitability and reducing seizure activity [].

  • Ring-Opening Polymerization: It acts as a binary organocatalyst in the ring-opening polymerization of cyclic esters. The compound can form stable complexes with organic bases, enhancing the polymerization efficiency of substrates like lactides and trimethylene carbonate .
  • Acylation and Halogenation: The compound can undergo acylation and halogenation reactions, which modify its chemical properties and reactivity .
  • Formation of Derivatives: Various derivatives can be synthesized from 3,5,5-trimethylimidazolidine-2,4-dione through nucleophilic substitution reactions, expanding its utility in synthetic chemistry .

3,5,5-Trimethylimidazolidine-2,4-dione exhibits notable biological activity:

  • Cell Viability: Studies have shown that poly(trimethylene carbonate) samples containing this compound demonstrate high cell viability (>90%) in MTT assays conducted on human keratinocyte cells (HaCat), indicating favorable biosafety and biocompatibility .
  • Potential Therapeutic

The synthesis of 3,5,5-trimethylimidazolidine-2,4-dione can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via the condensation of appropriate amines with carbonyl compounds under controlled conditions.
  • Hydantoin Synthesis: It can also be derived from hydantoin synthesis methodologies that involve the reaction of urea with dicarbonyl compounds .
  • Modification of Existing Compounds: Derivatives can be synthesized by modifying similar imidazolidinones through acylation or alkylation processes .

3,5,5-Trimethylimidazolidine-2,4-dione has diverse applications:

  • Catalysis: It serves as an effective catalyst in organic synthesis processes such as polymerization.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic uses due to their biological activity.
  • Material Science: The compound is utilized in the development of biocompatible materials for medical applications.

Interaction studies involving 3,5,5-trimethylimidazolidine-2,4-dione focus on its role as a catalyst and its interactions with various organic bases. Research indicates that it forms stable complexes with bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), enhancing the efficiency of polymerization reactions while minimizing side reactions such as epimerization or transesterification .

Several compounds share structural similarities with 3,5,5-trimethylimidazolidine-2,4-dione. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
1,3-Dimethylimidazolidine-2,4-dioneTwo methyl groups at positions 1 and 3Less steric hindrance compared to 3,5,5-trimethyl
5-Methylimidazolidine-2,4-dioneOne methyl group at position 5Simpler structure; fewer potential reactions
5,5-Diphenylimidazolidine-2,4-dioneTwo phenyl groups at position 5Enhanced stability due to aromatic interactions
1-MethylhydantoinOne methyl group at position 1Different nitrogen positioning affecting reactivity

Uniqueness of 3,5,5-Trimethylimidazolidine-2,4-dione

The uniqueness of 3,5,5-trimethylimidazolidine-2,4-dione lies in its specific arrangement of substituents that enhance its catalytic properties while maintaining a balance between steric hindrance and reactivity. This allows it to effectively participate in diverse

XLogP3

-0.3

Other CAS

6345-19-3

Wikipedia

3,5,5-trimethylimidazolidine-2,4-dione

Dates

Modify: 2023-08-19

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